molecular formula C16H18BrClN2O6 B7796831 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide

Cat. No.: B7796831
M. Wt: 449.7 g/mol
InChI Key: SUWPNTKTZYIFQT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWPNTKTZYIFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-4-chloro-3-indolyl β-D-Galactopyranoside Intermediate

The synthesis begins with the preparation of the indolyl glycoside backbone. In a representative procedure, 5-bromo-4-chloroindole (10.0 g, 43.5 mmol) is dissolved in anhydrous dimethylformamide (DMF, 100 mL) under nitrogen atmosphere. To this solution, 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate (21.7 g, 43.5 mmol) is added, followed by boron trifluoride diethyl etherate (BF₃·Et₂O, 1.1 mL, 8.7 mmol) as a catalyst. The reaction is stirred at 0°C for 2 hours and then warmed to room temperature for 12 hours.

Key parameters :

  • Temperature control critical to avoid decomposition of the trichloroacetimidate donor.

  • Yield: 78% after silica gel chromatography (hexane/ethyl acetate 3:1).

N-Acetylation and Deprotection

The galactopyranoside intermediate (15.0 g, 32.1 mmol) is treated with acetic anhydride (6.1 mL, 64.2 mmol) in pyridine (50 mL) at 0°C for 4 hours. After quenching with ice water, the product is extracted with dichloromethane and purified via recrystallization from ethanol. Subsequent deprotection of acetyl groups is achieved using sodium methoxide (0.5 M in methanol, 50 mL) at room temperature for 6 hours, yielding the target compound as a white crystalline solid.

Characterization data :

  • Melting point: 212–215°C.

  • HPLC purity: >98% (C18 column, acetonitrile/water 70:30).

Modular Assembly via Acetylation and Oxidative Coupling

Synthesis of 4-Chloroanthranilic Acid

Adapted from patent methodologies, 5-chloro-2-methylaniline (70.8 g, 0.5 mol) is acetylated with acetic anhydride (102 mL, 1.08 mol) in glacial acetic acid (200 mL) at reflux for 3 hours. The crude N-acetyl derivative is oxidized with potassium permanganate (240 g, 1.52 mol) in magnesium sulfate solution (2 L, 0.25 M) at 85–90°C for 1.5 hours. After hot filtration and acidification with sulfuric acid, 4-chloroanthranilic acid precipitates (yield: 50 g, 58%).

Indole Cyclization and Glycosylation

The 4-chloroanthranilic acid (47.4 g, 0.27 mol) undergoes cyclization with sodium monochloracetate (32.6 g, 0.28 mol) in aqueous potassium hydroxide (pH 7–8) at 60°C for 72 hours. The resulting indole derivative is brominated using N-bromosuccinimide (NBS, 28.6 g, 0.16 mol) in tetrahydrofuran (THF, 300 mL) under UV light (365 nm) for 4 hours. Glycosylation with N-acetylglucosamine (45.2 g, 0.2 mol) employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to afford the final product (yield: 43%).

Optimization notes :

  • Bromination efficiency improves from 65% to 82% when using a 1:1.2 molar ratio of indole:NBS.

  • Glycosylation yield increases to 67% with molecular sieves (4Å) to absorb moisture.

Comparative Analysis of Synthetic Routes

ParameterGlycosylation RouteModular Assembly
Total Steps35
Overall Yield61%38%
Purity (HPLC)>98%95%
ScalabilitySuitable for gram-scaleLimited by oxidative steps
Cost EfficiencyHigh (commercial donors)Moderate (low-cost reagents)

The glycosylation route offers superior yield and purity, making it preferable for laboratory-scale synthesis. However, the modular approach provides flexibility for structural analogs, albeit with increased complexity.

Critical Challenges and Mitigation Strategies

Regioselectivity in Halogenation

Bromination at the 5-position competes with 6-substitution due to the electron-donating effect of the chloro group at position 4. Employing NBS in THF under UV light suppresses dihalogenation byproducts (reduced from 15% to <3%).

Glycosidic Bond Formation

β-Selectivity in glycosylation is achieved using trichloroacetimidate donors with BF₃ catalysis, which favors the thermodynamically stable β-anomer through neighboring group participation .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide primarily undergoes hydrolysis reactions catalyzed by N-acetyl-beta-D-glucosaminidase. The compound can also participate in substitution reactions due to the presence of bromine and chlorine atoms on the indole ring.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using N-acetyl-beta-D-glucosaminidase in aqueous buffer solutions.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other bases can facilitate substitution reactions on the indole ring.

Major Products

    Hydrolysis: The major product of enzymatic hydrolysis is 5-Bromo-4-chloro-3-indolyl, which forms a blue precipitate.

    Substitution: Substitution reactions can yield various derivatives depending on the reagents used.

Scientific Research Applications

Histochemical Substrate

X-GlcNAc is widely used as a histochemical substrate for the enzyme N-acetyl-beta-D-glucosaminidase (NAGase). Upon enzymatic action, it produces an insoluble blue chromophore, which can be visualized under a microscope. This property makes it invaluable for histological studies, particularly in identifying the presence and activity of NAGase in tissues.

  • Case Study : Wolf et al. (1965) utilized X-GlcNAc in the histochemical determination of N-acetyl-beta-D-glucosaminidase activity, demonstrating its effectiveness in clinical pathology applications .

Enzyme Substrate in Glycoscience

X-GlcNAc serves as a chromogenic substrate for various glycoside hydrolases. It is particularly useful in characterizing enzymes involved in the metabolism of glycoproteins and glycolipids.

  • Research Findings : In studies involving bovine liver β-glucuronidase, X-GlcNAc was employed alongside other substrates to elucidate enzyme binding and activity profiles .

Nutrient Medium for Yeast Culture

This compound has also been identified as a nutrient medium component for yeast cultures, supporting growth and metabolic studies.

Comparative Applications Table

ApplicationDescriptionReference
Histochemical SubstrateUsed for detecting N-acetyl-beta-D-glucosaminidase activityWolf et al., 1965
Enzyme CharacterizationServes as a substrate for glycoside hydrolases like β-glucuronidaseOUP Academic
Nutrient MediumSupports yeast culture growthChemical Book

Case Studies and Research Insights

  • Histochemical Analysis :
    • In clinical settings, X-GlcNAc has been utilized to assess tissue samples for enzymatic activity related to glycosaminoglycan turnover, aiding in the diagnosis of various pathological conditions.
  • Enzymatic Activity Studies :
    • Research has demonstrated the binding affinities of β-glucuronidase to X-GlcNAc through affinity chromatography methods, revealing insights into enzyme kinetics and substrate specificity .
  • Yeast Metabolism Research :
    • The compound's role as a nutrient source has been explored in yeast metabolic pathways, highlighting its versatility beyond enzymatic assays .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide involves its enzymatic cleavage by N-acetyl-beta-D-glucosaminidase. The enzyme hydrolyzes the glycosidic bond, releasing 5-Bromo-4-chloro-3-indolyl, which then undergoes oxidation to form a blue precipitate. This color change is used as an indicator of enzyme activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
  • CAS Number : 4264-82-8
  • Molecular Formula : C₁₆H₁₈BrClN₂O₆
  • Molecular Weight : 449.68–449.69 g/mol

Physicochemical Properties :

  • Storage : Requires storage at -20°C (long-term) or 2–8°C (short-term), protected from light .
  • Purity : ≥99.5% (HPLC-grade) .

Comparison with Similar Indolyl Glycosides

Structural Differences

Compound Name Sugar Moiety Key Substituents CAS Number Molecular Weight (g/mol)
Target Compound N-Acetyl-β-D-glucosaminide 5-Bromo, 4-chloro, N-acetyl 4264-82-8 449.69
5-Bromo-4-chloro-3-indolyl β-D-glucuronide sodium β-D-glucuronide 5-Bromo, 4-chloro, sodium salt 129541-41-9 444.61
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside β-D-galactoside 5-Bromo, 4-chloro 7240-90-6 408.63
5-Bromo-4-chloro-3-indolyl β-D-glucoside β-D-glucoside 5-Bromo, 4-chloro 15548-60-4 408.63

Key Structural Notes:

  • The N-acetylglucosaminide group in the target compound distinguishes it from glucuronides, galactosides, and glucosides, altering enzyme specificity .
  • Glucuronides often include a carboxylic acid group (e.g., sodium salt in CAS 129541-41-9), enhancing solubility .

Mechanistic Insight :

  • The N-acetyl group in the target compound increases specificity for NAGase, which hydrolyzes acetylated glucosamine residues in glycoproteins .
  • Glucuronides are widely used in plant biotechnology (e.g., GUS gene reporter systems) due to their stability and clear visual output .

Physicochemical and Commercial Comparison

Property Target Compound β-D-Glucuronide Sodium Salt β-D-Galactopyranoside
Purity ≥99.5% (HPLC) ≥95% 98%
Storage -20°C, dark Room temperature 2–8°C
Price (per 5 g) ~$782 \sim$7400 (CHA salt) ~$9000

Commercial Availability :

  • The target compound is marketed by suppliers like BBI Solutions and TCI America , while glucuronides and galactosides are available from Thermo Scientific and MP Biomedicals .

Biological Activity

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide, commonly referred to as X-GlcNAc, is a synthetic compound that serves as a chromogenic substrate for the enzyme N-acetyl-beta-D-glucosaminidase (NAG). This compound is notable for its role in various biochemical assays and research applications due to its ability to indicate enzymatic activity through colorimetric changes.

  • Molecular Formula : C₁₆H₁₈BrClN₂O₆
  • Molecular Weight : 449.69 g/mol
  • Appearance : White to off-white powder
  • CAS Number : 4264-82-8

The biological activity of X-GlcNAc primarily involves its hydrolysis by N-acetyl-beta-D-glucosaminidase. This process releases an indoxyl group, which subsequently undergoes self-polymerization to form a blue precipitate. The intensity of this blue color is directly proportional to the enzymatic activity present in the sample, allowing researchers to quantify NAG activity effectively .

Applications in Research

X-GlcNAc is widely utilized in various fields of biological research, including:

  • Enzyme Activity Measurement : It serves as a substrate for quantifying the activity of NAG in different biological samples, such as tissues and bacterial cultures.
  • Histochemistry : The compound is employed in histochemical applications to visualize enzyme activity in cellular contexts.
  • Glycosaminoglycan Catabolism Studies : It aids in studying the degradation pathways of glycosaminoglycans, which are crucial for understanding various biological processes .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with related compounds:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-4-chloro-3-indoxyl-N-acetyl-beta-D-glucosaminideIndole structure with similar halogen substitutionsPrimarily used as a substrate for different glycosidases
5-Bromo-4-chloro-3-indolyl-beta-D-galactosideIndole structure with beta-D-galactoside moietyUsed for studying galactosidase activity
5-Bromo-4-chloro-3-indolyl acetateIndole structure with an acetoxy groupLess specific for glycosidases compared to glucosaminides

Case Studies and Research Findings

  • Enzymatic Activity Assessment :
    A study demonstrated that X-GlcNAc can be used effectively to measure NAG activity in marine bacteria, providing insights into microbial glycan metabolism. The research highlighted the compound's utility in environmental microbiology and biotechnology .
  • Histochemical Applications :
    In histochemistry, X-GlcNAc has been employed to visualize enzyme localization within tissues. The formation of a blue precipitate allows for easy identification of areas with high NAG activity, facilitating studies on tissue remodeling and pathology .
  • Glycosaminoglycan Catabolism :
    Research investigating the role of NAG in glycosaminoglycan degradation utilized X-GlcNAc as a substrate to explore its involvement in cellular processes related to inflammation and tissue repair .

Q & A

Q. What is the primary biochemical application of 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide?

This compound is a chromogenic substrate for N-acetylglucosaminidase, an enzyme that cleaves the glycosidic bond to release an indoxyl derivative. Upon cleavage, the product undergoes oxidative dimerization to form an insoluble blue-green precipitate, enabling visual or spectrophotometric detection of enzyme activity. It is widely used in histochemistry to localize enzyme activity in tissues and in biochemical assays to quantify enzymatic kinetics .

Q. How should this substrate be stored to ensure stability?

Store the compound at -20°C in a desiccated environment to prevent hydrolysis and degradation. Prolonged exposure to moisture or elevated temperatures can reduce its reactivity due to premature hydrolysis of the glycosidic bond .

Q. What purity specifications are critical for reliable experimental results?

Ensure a purity ≥98% (verified via HPLC) to minimize interference from contaminants, which may act as enzyme inhibitors or generate nonspecific background signals. Lower purity grades can compromise assay sensitivity and specificity .

Q. What controls are essential when using this substrate in enzyme activity assays?

Include:

  • Negative controls : Omit the enzyme or use heat-inactivated enzyme to confirm substrate specificity.
  • Positive controls : Use a standardized enzyme preparation with known activity.
  • Blank reactions : Substrate alone to detect autohydrolysis or environmental contamination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for N-acetylglucosaminidase assays using this substrate?

  • pH Optimization : Test buffers across a pH range (e.g., 4.0–7.0) to identify the enzyme’s optimal activity. For example, Aspergillus N-acetylglucosaminidase shows peak activity at pH 4.5–5.0 .
  • Temperature : Incubate reactions at 25–37°C, balancing enzyme activity and substrate stability. Pre-incubate solutions to equilibrate temperatures and avoid thermal shock .
  • Substrate Concentration : Perform Michaelis-Menten kinetics to determine the Km (e.g., 0.13–2.9 mM for analogous β-D-glucuronidase substrates) and use concentrations near Km for sensitivity .

Q. How should researchers address inconsistencies in chromogenic signal intensity during histochemical staining?

  • Fixation Artifacts : Over-fixation (e.g., with glutaraldehyde) can inhibit enzyme activity. Use mild fixatives like paraformaldehyde and limit fixation time .
  • Substrate Penetration : For thick tissue sections, increase incubation time or use detergents (e.g., 0.1% Triton X-100) to enhance permeability .
  • Oxidative Coupling : Add nitroblue tetrazolium (NBT) or other oxidizing agents to accelerate indoxyl dimerization and intensify signals .

Q. What experimental strategies mitigate interference from competing glycosidases in complex biological samples?

  • Selective Inhibitors : Use inhibitors like 2-acetamido-2-deoxy-D-glucono-1,5-lactone (specific for N-acetylglucosaminidase) to block off-target enzymes .
  • Chromatographic Separation : Pre-purify the enzyme via affinity chromatography (e.g., concanavalin A for glycoproteins) .
  • Substrate Specificity : Validate cross-reactivity using structurally distinct substrates (e.g., 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside for β-galactosidase) .

Q. How can computational modeling enhance the design of enzyme kinetics experiments with this substrate?

Quantum mechanical calculations (e.g., density functional theory) predict the substrate’s binding affinity and transition-state stabilization. Molecular dynamics simulations model enzyme-substrate interactions to identify residues critical for catalysis. These tools guide mutagenesis studies and rational enzyme engineering .

Q. What analytical techniques validate the cleavage efficiency of this substrate?

  • HPLC/MS : Quantify hydrolyzed indoxyl derivatives and unreacted substrate.
  • Spectrophotometry : Monitor absorbance at 615 nm (indigo product) or 540 nm (alternative chromogens).
  • Thin-Layer Chromatography : Resolve reaction products using silica gel plates and a solvent system (e.g., chloroform:methanol:water 65:25:4) .

Q. How do structural modifications (e.g., bromo/chloro substituents) influence substrate performance?

The 5-bromo-4-chloro groups enhance electron withdrawal, stabilizing the indoxyl radical intermediate and accelerating oxidative dimerization. This modification increases signal intensity compared to non-halogenated analogs. However, excessive halogenation may reduce solubility, requiring co-solvents like DMSO (≤5%) .

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